2-Fluoro-5-methyl-4-phenylpyridine
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Overview
Description
2-Fluoro-5-methyl-4-phenylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 2-fluoropyridine can be synthesized by the reaction of 2-aminopyridine with sodium nitrite in the presence of hydrofluoric acid . Another method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and catalysts. The use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) has been reported to yield fluorinated pyridines in good yields .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and fused heterocyclic compounds .
Scientific Research Applications
2-Fluoro-5-methyl-4-phenylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-phenylpyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The fluorine atom’s electron-withdrawing nature enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methyl-5-phenylpyridine
- 2-Fluoro-3-methyl-4-phenylpyridine
- 2-Fluoro-6-methyl-4-phenylpyridine
Uniqueness
2-Fluoro-5-methyl-4-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C12H10FN |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-fluoro-5-methyl-4-phenylpyridine |
InChI |
InChI=1S/C12H10FN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
ABBLHIQOQGGLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2=CC=CC=C2)F |
Origin of Product |
United States |
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